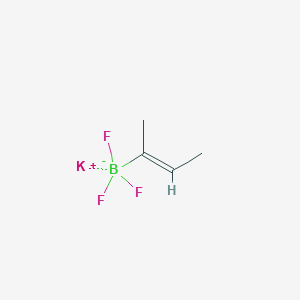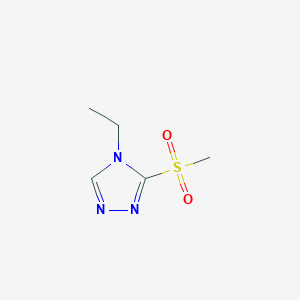
Cryptosporiopsin A
Vue d'ensemble
Description
Cryptosporiopsin A is a polyketide natural product that has been found in the fungus Cryptosporiopsis. It is known for its antifungal properties and has shown activity against various plant pathogenic fungi such as Plasmopara viticola, Alternaria cochliodes, Pythium ultimum, and Rhizoctonia solani . The compound has a unique structure characterized by the presence of chlorine atoms, which contributes to its biological activity .
Méthodes De Préparation
The first total synthesis of Cryptosporiopsin A was accomplished in 12 linear steps with an overall yield of 15.4% . The synthesis starts from enantiomerically pure epoxide prepared by hydrolytic kinetic resolution. Key steps in the synthesis include Stille coupling, Grignard reaction, De Brabander’s esterification, and ring-closing metathesis (RCM) reaction . Industrial production methods for this compound have not been extensively documented, but the synthetic route provides a foundation for potential large-scale production.
Analyse Des Réactions Chimiques
Cryptosporiopsin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Chlorine atoms in this compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cryptosporiopsin A has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cryptosporiopsin A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The presence of chlorine atoms in the molecule enhances its ability to interact with biological membranes, contributing to its antifungal activity .
Comparaison Avec Des Composés Similaires
Cryptosporiopsin A is unique due to its chlorine-containing structure and potent antifungal activity. Similar compounds include other polyketides with antifungal properties, such as:
Amphotericin B: A well-known antifungal polyketide used in medicine.
Nystatin: Another antifungal polyketide used to treat fungal infections.
Griseofulvin: A polyketide antifungal agent used in agriculture and medicine.
This compound stands out due to its specific activity against a broad range of plant pathogenic fungi and its unique chlorine-containing structure .
Propriétés
IUPAC Name |
(4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNTWPSDKYZENI-DUMNWFOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)CC/C=C/C(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043651 | |
| Record name | Cryptosporiopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402990-52-6 | |
| Record name | Cryptosporiopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)


![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)



![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)
![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1469571.png)


